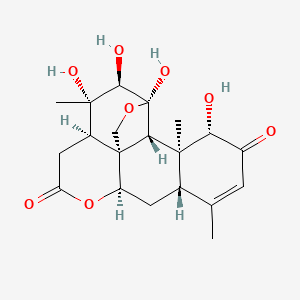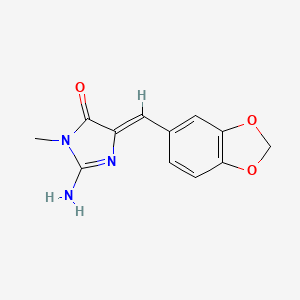
leucettamine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucettamine B is a natural product isolated from the marine sponge Leucetta microraphis. It belongs to the family of 2-aminoimidazolin-4-ones and has garnered significant attention due to its potential pharmacological applications. This compound and its derivatives have been studied for their inhibitory effects on dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), which are implicated in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucettamine B can be synthesized through various methods. One common approach involves the oxidative condensation of ketones and amidines. For example, a one-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another method involves the reaction of 3-methyl-2-thioxo-imidazolidin-4-one with ethyliodide and N-(1,3-benzodioxol-5-ylmethylene)propan-1-amine in dry acetonitrile .
Industrial Production Methods: Industrial production of this compound and its derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave reactors for Knoevenagel condensation has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Leucettamine B undergoes various chemical reactions, including:
Oxidation: Conversion of the α-keto carbon to a diketone.
Reduction: Reduction of imidazol-4-ones to their corresponding amines.
Substitution: Nucleophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, basic conditions.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Diketones.
Reduction: Amines.
Substitution: Substituted imidazol-4-ones.
Scientific Research Applications
Leucettamine B has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Industry: Used in the development of pharmaceuticals and healthcare products.
Mechanism of Action
Leucettamine B exerts its effects by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). These kinases play crucial roles in various cellular processes, including cell cycle regulation, pre-mRNA splicing, and neuronal development. By inhibiting these kinases, this compound can modulate cellular signaling pathways and exert neuroprotective and anti-cancer effects .
Comparison with Similar Compounds
Leucettamine B is unique due to its marine sponge origin and its specific inhibitory effects on DYRKs and CLKs. Similar compounds include:
Aplysinopsine: Another marine sponge-derived compound with medicinal properties.
Clathridine: A related compound with applications in pharmaceuticals and healthcare products.
This compound stands out due to its potent inhibitory effects and its potential as a therapeutic agent for various diseases.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one |
InChI |
InChI=1S/C12H11N3O3/c1-15-11(16)8(14-12(15)13)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3,(H2,13,14)/b8-4- |
InChI Key |
PKEDBIGNILOTHW-YWEYNIOJSA-N |
SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/N=C1N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N |
Synonyms |
leucettamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


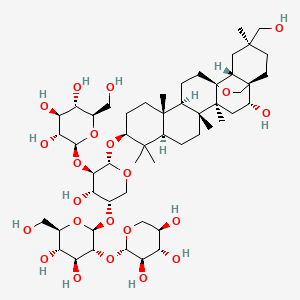
![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)

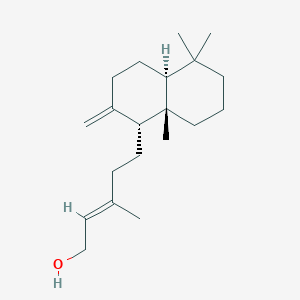

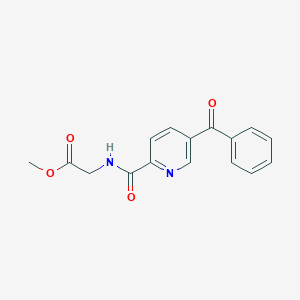
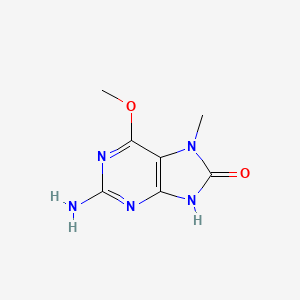
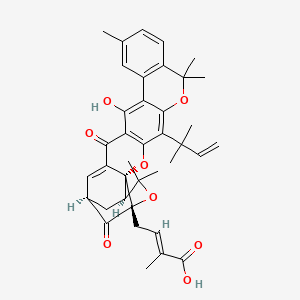
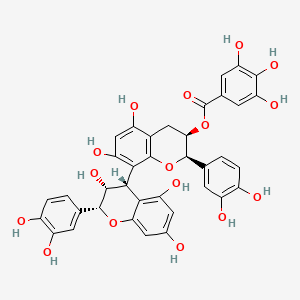
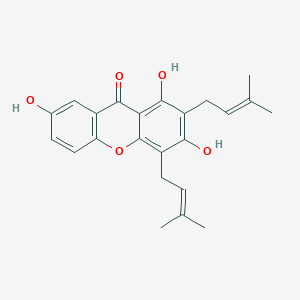

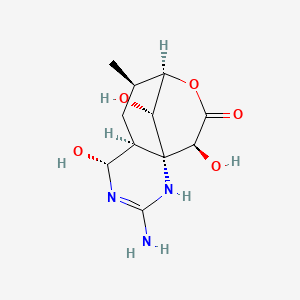
![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)
